Sodium chromate tetrahydrate

Übersicht

Beschreibung

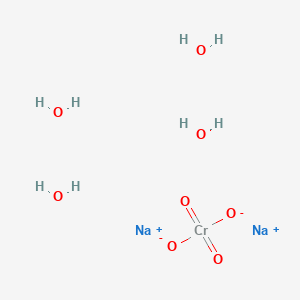

Sodium chromate tetrahydrate is an inorganic compound with the chemical formula Na₂CrO₄·4H₂O. It appears as yellow hygroscopic crystals and is known for its strong oxidizing properties. This compound is commonly used in various industrial and laboratory applications due to its ability to form stable complexes with different metals .

Wirkmechanismus

Target of Action

Sodium chromate tetrahydrate primarily targets alcohols in organic chemistry . It acts as an oxidant, converting primary alcohols to carboxylic acids and secondary alcohols to ketones .

Mode of Action

The compound interacts with its targets (alcohols) through oxidation reactions . In these reactions, the alcohol loses electrons and is thus oxidized to a carboxylic acid or a ketone, depending on whether it is a primary or secondary alcohol .

Biochemical Pathways

The oxidation of alcohols by this compound affects the metabolic pathways of these alcohols. The downstream effects include the production of carboxylic acids and ketones, which can further participate in various biochemical reactions .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of alcohols. By oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones, it alters the chemical structure and properties of these molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive substances can affect its oxidizing ability. Moreover, factors such as temperature and pH can impact the rate and extent of its reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium chromate tetrahydrate is typically synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction involves heating the mixture at high temperatures (around 1100°C) to convert chromium into a water-soluble form, leaving behind iron oxides . The reaction can be represented as: [ 2Cr₂O₃ + 4Na₂CO₃ + 3O₂ \rightarrow 4Na₂CrO₄ + 4CO₂ ]

Industrial Production Methods: In industrial settings, the process is optimized by adding calcium carbonate to improve oxygen access and keep silicon and aluminum impurities insoluble . For smaller-scale preparations, a mixture of chromite ore, sodium hydroxide, and sodium nitrate can be used at lower temperatures (around 350°C) .

Types of Reactions:

Oxidation: this compound acts as a strong oxidizing agent.

Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.

Substitution: Sodium chromate can undergo substitution reactions with various organic and inorganic compounds.

Common Reagents and Conditions:

Oxidation Reactions: Typically involve primary or secondary alcohols in the presence of this compound under acidic conditions.

Reduction Reactions: Often involve reducing agents like sulfur to convert sodium chromate to sodium dichromate.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Sodium dichromate.

Wissenschaftliche Forschungsanwendungen

Metal Finishing

Overview

Sodium chromate tetrahydrate is extensively used in the electroplating industry. It serves as a corrosion inhibitor and enhances the durability of metal surfaces.

Key Functions:

- Corrosion Resistance: It forms a protective layer on metal surfaces, preventing oxidation.

- Electroplating: Acts as an electrolyte in the electroplating process, improving the adherence of metal coatings.

Case Study:

A study conducted on electroplated steel showed that sodium chromate significantly improved corrosion resistance compared to untreated samples, demonstrating a reduction in rust formation by over 70% after 30 days of exposure to saline conditions.

Textile Dyeing

Overview

In the textile industry, this compound is utilized as a mordant in dyeing processes.

Key Functions:

- Dye Fixation: It helps in fixing dyes to fabrics, enhancing color fastness and vibrancy.

- Improved Color Quality: The compound aids in achieving brighter and more durable colors.

Data Table: Textile Dyeing Efficacy

| Dye Type | Fabric Type | Color Fastness Rating | Comments |

|---|---|---|---|

| Reactive Dye | Cotton | 4-5 | Excellent wash fastness |

| Acid Dye | Wool | 4 | Good light fastness |

| Direct Dye | Polyester | 3-4 | Moderate wash fastness |

Analytical Chemistry

Overview

this compound is employed as a reagent in various chemical analyses.

Key Functions:

- Metal Ion Determination: It is particularly useful for detecting and quantifying metal ions in samples.

- Quality Control: Widely used in laboratories for quality assurance testing.

Case Study:

A laboratory analysis demonstrated that sodium chromate could effectively detect lead ions at concentrations as low as 0.1 ppm, showcasing its sensitivity and reliability in analytical applications.

Water Treatment

Overview

This compound plays a vital role in water treatment processes.

Key Functions:

- Heavy Metal Removal: It aids in the precipitation and removal of heavy metals from wastewater.

- Contaminant Reduction: Contributes to cleaner water supplies by reducing toxic substances.

Data Table: Water Treatment Efficacy

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead | 50 | 0.5 | 99 |

| Chromium | 100 | 1 | 98 |

| Cadmium | 10 | 0.2 | 98 |

Research Applications

Overview

In biological research, this compound is used to explore the effects of chromium compounds on cellular processes.

Key Functions:

- Toxicity Studies: Helps in understanding the toxicological impacts of chromium on human health and the environment.

- Environmental Impact Research: Assists researchers in studying chromium's behavior and effects in ecological systems.

Case Study:

Research involving cell cultures exposed to sodium chromate revealed significant alterations in cell viability and proliferation rates, indicating its potential toxicity and environmental implications.

Vergleich Mit ähnlichen Verbindungen

Sodium Dichromate: Another chromium compound with similar oxidizing properties but is more toxic and less stable than sodium chromate tetrahydrate.

Potassium Chromate: Similar in chemical behavior but differs in solubility and stability.

Calcium Chromate: Used in similar applications but has different solubility properties.

Uniqueness: this compound is unique due to its high solubility in water, making it more versatile for various applications compared to its counterparts . Its ability to form stable hydrates also adds to its uniqueness, providing more options for its use in different chemical processes .

Biologische Aktivität

Sodium chromate tetrahydrate (Na₂CrO₄·4H₂O) is a bright yellow crystalline compound that serves as a significant source of chromium in various industrial applications. This compound is recognized for its strong oxidizing properties and high solubility in water, leading to its widespread use in fields such as material science and chemical manufacturing. However, its biological activity raises considerable health concerns due to its toxic and carcinogenic nature, primarily attributed to the presence of hexavalent chromium (Cr(VI)).

- Chemical Formula : Na₂CrO₄·4H₂O

- Molecular Weight : Approximately 234.06 g/mol

- Melting Point : About 1580 °C (2876 °F)

- Solubility : Highly soluble in water

Toxicological Profile

This compound is classified as a hazardous substance due to its potential health risks:

- Carcinogenicity : Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.

- Acute Toxicity : The oral LD₅₀ values range from 13 to 28 mg/kg in rats, indicating high toxicity levels. Symptoms of acute exposure include respiratory distress, gastrointestinal irritation, and skin burns .

- Chronic Effects : Long-term exposure has been linked to kidney damage, lung cancer, and other serious health issues, particularly among workers exposed to chromium compounds .

Biological Mechanisms

The biological activity of this compound is primarily mediated through its interaction with cellular components:

- Oxidative Stress : Cr(VI) compounds generate reactive oxygen species (ROS), leading to oxidative stress that can damage DNA, proteins, and lipids.

- DNA Damage : Studies have shown that exposure to sodium chromate can cause significant DNA damage in various cell types, including hamster ovary cells . The compound has been implicated in mutagenic effects and morphological transformations in embryonic cells.

Case Study 1: Occupational Exposure

A study examining workers exposed to Cr(VI) compounds found an increased incidence of lung cancer and other respiratory diseases. The research highlighted the need for stringent occupational safety measures to mitigate exposure risks .

Case Study 2: Environmental Impact

Research indicates that this compound is highly toxic to aquatic life, with long-lasting effects on ecosystems. Its presence in water bodies can lead to bioaccumulation and adverse effects on fish and other aquatic organisms .

Comparative Toxicity Table

| Compound | Chemical Formula | Oxidation State | Solubility | LD₅₀ (mg/kg) | Carcinogenicity |

|---|---|---|---|---|---|

| This compound | Na₂CrO₄·4H₂O | +6 | High | 13-28 | Group 1 |

| Sodium Dichromate | Na₂Cr₂O₇ | +6 | High | 21-28 | Group 1 |

| Chromium(III) Chloride | CrCl₃ | +3 | Moderate | >500 | Not classified |

| Chromium(III) Oxide | Cr₂O₃ | +3 | Low | >500 | Not classified |

Safety Guidelines

Due to its hazardous nature, handling this compound requires strict adherence to safety protocols:

- Personal Protective Equipment (PPE) : Use gloves, goggles, and respiratory protection when handling the compound.

- Exposure Limits : Recommended time-weighted average (TWA) exposure limits vary by region but generally range from 0.005 mg/m³ to 0.05 mg/m³ for Cr(VI) compounds .

- Emergency Procedures : In case of exposure, immediate medical attention is necessary. Decontamination procedures should be followed strictly.

Eigenschaften

IUPAC Name |

disodium;dioxido(dioxo)chromium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Na.4H2O.4O/h;;;4*1H2;;;;/q;2*+1;;;;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHUVTPOXZEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-][Cr](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2CrO4.4H2O, CrH8Na2O8 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026027 | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chromate tetrahydrate appears as odorless bright yellow deliquescent crystals. Aqueous solutions are alkaline. (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.710 to 2.736 (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

10034-82-9 | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium chromate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic acid (H2CrO4), disodium salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V2DCL6B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

1458 °F (NTP, 1992) | |

| Record name | SODIUM CHROMATE TETRAHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21015 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Q1: What factors influence the crystallization process of sodium chromate tetrahydrate?

A1: Research suggests that several factors can impact the crystallization of this compound, particularly influencing its metastable zone width (MZW). The MZW represents the temperature range where spontaneous crystallization is unlikely, but crystal growth can occur if seed crystals are present.

Q2: Can this compound be used in high-temperature applications?

A2: Yes, research indicates that this compound can serve as a precursor for synthesizing chromium oxide (Cr2O3), a pigment suitable for high-temperature applications []. This synthesis involves a solid-state reaction using sulfur and this compound, with the formation of chromium oxide occurring at temperatures around 888°C in an oxidizing environment []. The resulting chromium oxide pigment demonstrates potential for use in high-temperature settings.

Q3: Does this compound effectively induce crystallization in comparison to other salts?

A3: Research suggests that this compound may not be the most effective salt for inducing macroscopic crystal formation compared to other salts []. In a study evaluating various water-soluble compounds, this compound was among eight compounds that did not produce macroscopic crystals after two weeks []. This suggests that solutions of this compound may not reach a high degree of supersaturation easily, leading to a narrower metastable zone and hindering macroscopic crystal growth []. Other compounds like copper sulfate pentahydrate and sodium chloride (coarse salt) demonstrated superior crystal-forming abilities within the same timeframe [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.